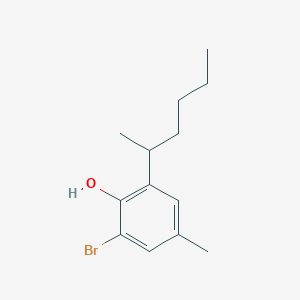
2-Bromo-6-(hexan-2-YL)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(hexan-2-YL)-4-methylphenol is an organic compound that belongs to the class of bromophenols. This compound is characterized by the presence of a bromine atom, a hexyl group, and a methyl group attached to a phenol ring. Bromophenols are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(hexan-2-YL)-4-methylphenol typically involves the bromination of 4-methylphenol followed by the introduction of the hexyl group. One common method is the electrophilic aromatic substitution reaction, where 4-methylphenol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-4-methylphenol is then subjected to a Friedel-Crafts alkylation reaction with hexan-2-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and alkylation reactions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(hexan-2-YL)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
- **Oxidation
Propriétés
Numéro CAS |
58511-74-3 |
|---|---|
Formule moléculaire |
C13H19BrO |
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
2-bromo-6-hexan-2-yl-4-methylphenol |
InChI |
InChI=1S/C13H19BrO/c1-4-5-6-10(3)11-7-9(2)8-12(14)13(11)15/h7-8,10,15H,4-6H2,1-3H3 |
Clé InChI |
AJCOQDHPIBYURM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C1=C(C(=CC(=C1)C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
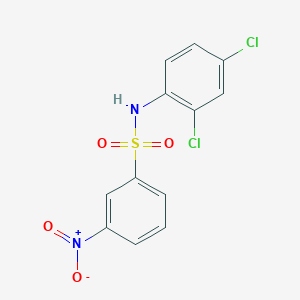
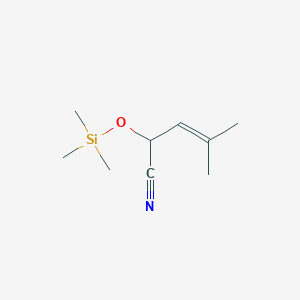

![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
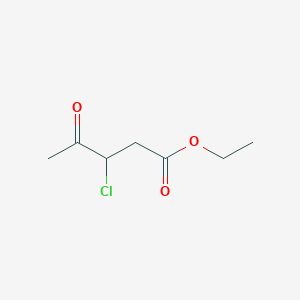
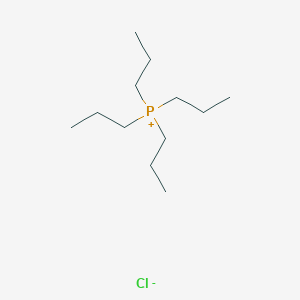
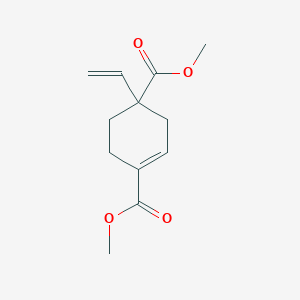
![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)

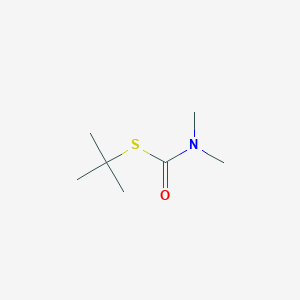
![Ethyl bis[di(propan-2-yl)phosphanyl]acetate](/img/structure/B14608452.png)
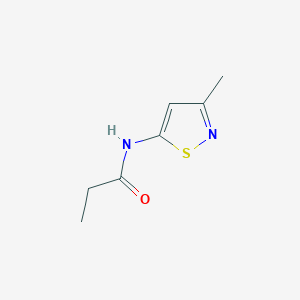
![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
